[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16319554
InChI: InChI=1S/C24H26ClN3O2S/c1-3-4-20-15-17(9-12-26-20)22-27-16(2)21(31-22)23(29)28-13-10-24(30,11-14-28)18-5-7-19(25)8-6-18/h5-9,12,15,30H,3-4,10-11,13-14H2,1-2H3
SMILES:
Molecular Formula: C24H26ClN3O2S
Molecular Weight: 456.0 g/mol

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone

CAS No.:

Cat. No.: VC16319554

Molecular Formula: C24H26ClN3O2S

Molecular Weight: 456.0 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone -

Specification

Molecular Formula C24H26ClN3O2S
Molecular Weight 456.0 g/mol
IUPAC Name [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone
Standard InChI InChI=1S/C24H26ClN3O2S/c1-3-4-20-15-17(9-12-26-20)22-27-16(2)21(31-22)23(29)28-13-10-24(30,11-14-28)18-5-7-19(25)8-6-18/h5-9,12,15,30H,3-4,10-11,13-14H2,1-2H3
Standard InChI Key YTXGOYAAGMZPKS-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features two primary components linked via a ketone bridge:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine ring substituted at the 4-position with a hydroxyl group and a 4-chlorophenyl group.

  • 4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl: A thiazole ring with a methyl group at position 4 and a 2-propylpyridin-4-yl substituent at position 2.

The molecular formula is C₃₀H₃₁ClN₄O₂S, with a calculated molecular weight of 547.11 g/mol. Key physicochemical properties include:

PropertyValue
logP~4.2 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (ketone, pyridine N, thiazole N, hydroxyl O)
Polar Surface Area~75 Ų

The chlorophenyl group enhances lipophilicity, while the hydroxyl and pyridine groups contribute to polar interactions .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: Likely synthesized via cyclization of a γ-aminoketone precursor, followed by chlorophenyl introduction via Friedel-Crafts alkylation .

  • 4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole: Formed via Hantzsch thiazole synthesis, utilizing thiourea and α-bromo ketone derivatives. The 2-propylpyridin-4-yl group may be introduced through Suzuki-Miyaura coupling .

Coupling Strategy

The ketone bridge is formed via nucleophilic acyl substitution between the piperidine amine and a thiazole-bound carbonyl chloride. Protective groups (e.g., silyl ethers) are essential to prevent hydroxyl group oxidation during synthesis .

Comparative Analysis with Analogues

Y041-4220

The structurally related compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone (Y041-4220, MW 380.87) shares the piperidine-chlorophenyl core but substitutes the thiazole with a pyrrole group. Key differences include:

ParameterTarget CompoundY041-4220
HeterocycleThiazolePyrrole
logP4.23.7
Hydrogen Bond Acceptors53

The thiazole’s sulfur atom and pyridine substitution may enhance target binding specificity compared to Y041-4220 .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Steric hindrance from the 2-propylpyridin-4-yl group complicates thiazole formation, necessitating optimized catalysts (e.g., palladium-based) .

  • Chirality Control: The piperidine hydroxyl group introduces a stereocenter; asymmetric synthesis methods (e.g., chiral auxiliaries) are critical for enantiomeric purity .

Biological Profiling

Prioritized studies include:

  • In vitro kinase assays (e.g., EGFR, VEGFR).

  • CYP inhibition screening to assess drug-drug interaction risks.

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